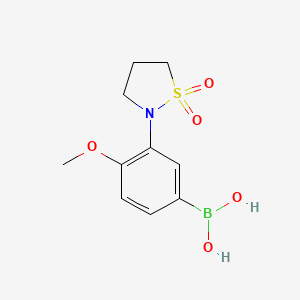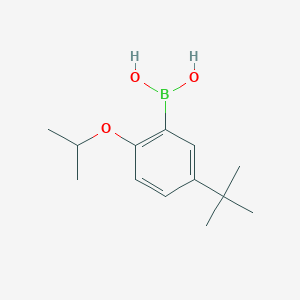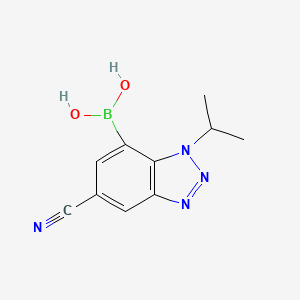![molecular formula C12H15BN2O3 B7956119 [3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7956119.png)
[3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C12H15BN2O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 5-butyl-1,3,4-oxadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. Subsequent borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: [3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe in biological assays to study various biochemical pathways.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid largely depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design and biochemical assays.
Comparison with Similar Compounds
- [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- [3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Comparison:
- Structural Differences: The primary difference lies in the alkyl substituent on the oxadiazole ring (butyl, methyl, ethyl, propyl).
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with other molecules.
- Applications: While all these compounds may be used in similar applications, the specific substituent can affect their efficiency and suitability for particular uses.
Properties
IUPAC Name |
[3-(5-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-2-3-7-11-14-15-12(18-11)9-5-4-6-10(8-9)13(16)17/h4-6,8,16-17H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOQVOCXCBCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B7956043.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7956049.png)
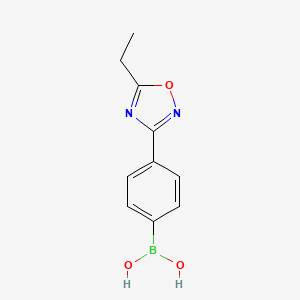
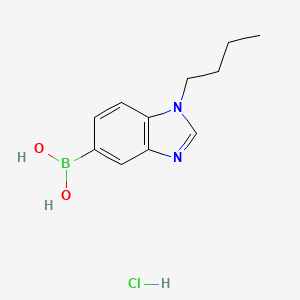
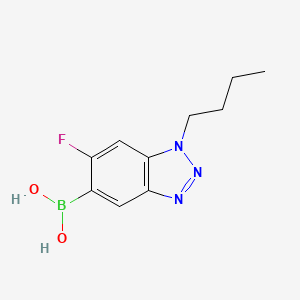
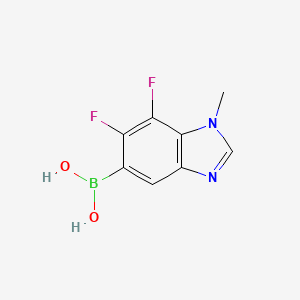
![[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956081.png)
![[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B7956082.png)
![{[2-Fluoro-3-(trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B7956096.png)
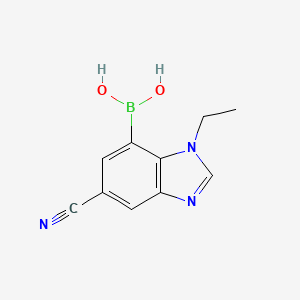
![[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B7956111.png)
